C.I. Acid Yellow 135

描述

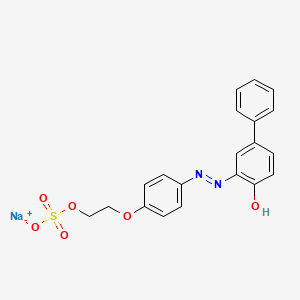

C.I. Acid Yellow 135, also known as Acid Yellow AG or Alto Nylon Yellow AGS, is a single azo class dye . It is characterized by a colorful green light yellow appearance .

Synthesis Analysis

The manufacturing process of C.I. Acid Yellow 135 involves the diazotization of 2-(4-Aminophenoxy)ethyl hydrogen sulfate and coupling with 4-phenylphenol .Molecular Structure Analysis

The molecular formula of C.I. Acid Yellow 135 is C20H17N2NaO6S, and it has a molecular weight of 436.41 . It belongs to the single azo class of dyes .Physical And Chemical Properties Analysis

C.I. Acid Yellow 135 is a yellow powder . It has a heat resistance of up to 320°C . It shows reasonable light fastness, acid resistance, and alkali resistance . The density of the dye is 1.34 g/cm3 .科学研究应用

Photofading and Photooxidation in Nylon-6,6 Film : The concentration of C.I. Acid Yellow 135 affects the photofading rates in nylon-6,6 film. The photofading and polymer stability show a close correlation with the dyes' ability to quench luminescent chromophores in the polymer, indicating the importance of triplet energy transfer in stabilizing acid-dyed nylon-6,6 polymer (Allen, Ledward, & Follows, 1992).

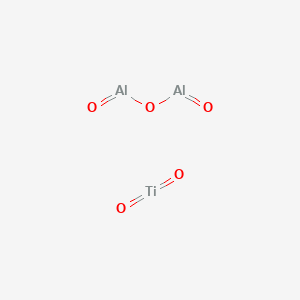

Photocatalytic Degradation : C.I. Acid Yellow 135 has been subject to photocatalytic degradation studies using ZnO as a catalyst. The research focused on the effects of catalyst loading, initial dye concentration, light intensity, and pH on the extent of photodegradation. The study proposed a rate equation for the degradation based on the Langmuir-Hinshelwood model (Behnajady, Modirshahla, & Hamzavi, 2006).

Electrocoagulation in Dye Solution Treatment : The decolorization of solutions containing C.I. Acid Yellow 135 by electrocoagulation has been explored. The study focused on operational parameters and the evaluation of specific electrical energy consumption. It found significant color and chemical oxygen demand removal under optimized conditions (Daneshvar, Khataee, Amani Ghadim, & Rasoulifard, 2007).

Fenton Process for Decolorization : The Fenton process, involving hydrogen peroxide and iron, has been used for the decolorization of C.I. Acid Yellow 135. A kinetic model was developed to predict decolorization rates under different operational conditions (Behnajady, Modirshahla, & Ghanbary, 2007).

Photocatalytic Elimination in Wastewater Treatment : A study has used a genetic algorithm to predict the photochemical removal of C.I. Acid Yellow 135 in wastewater treatment, employing Ag-TiO2 nanoparticles (Jafari, Razvarz, Yu, Gegov, Olsen, & Adda, 2019).

安全和危害

C.I. Acid Yellow 135 may form combustible dust concentrations in air . It’s recommended to avoid breathing the dust and to avoid contact with eyes and skin . The material possesses thermal stability up to 330°C . In case of accidental ingestion or inhalation, it’s advised to seek medical attention .

属性

IUPAC Name |

sodium;2-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenoxy]ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S.Na/c23-20-11-6-16(15-4-2-1-3-5-15)14-19(20)22-21-17-7-9-18(10-8-17)27-12-13-28-29(24,25)26;/h1-11,14,23H,12-13H2,(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWFEYPZHNITEP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890676 | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-[2-[4-[2-(sulfooxy)ethoxy]phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-[4-[(4-hydroxybiphenyl-3-YL)azo]phenoxy]ethyl sulphate | |

CAS RN |

12235-21-1 | |

| Record name | Acid Yellow 135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012235211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-[2-[4-[2-(sulfooxy)ethoxy]phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-[2-[4-[2-(sulfooxy)ethoxy]phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-[4-[(4-hydroxybiphenyl-3-yl)azo]phenoxy]ethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)